REACTION_CXSMILES
|
[O:1]=[C:2]1[CH2:6][CH2:5][CH:4]([O:7][CH:8]([CH3:10])[CH3:9])[NH:3]1.[Li+].CCC[CH2-].[CH:16]([S:24](Cl)(=[O:26])=[O:25])=[CH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>O1CCCC1.CCCCCC>[CH:16]([S:24]([N:3]1[CH:4]([O:7][CH:8]([CH3:10])[CH3:9])[CH2:5][CH2:6][C:2]1=[O:1])(=[O:26])=[O:25])=[CH:17][C:18]1[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1 |f:1.2|
|
Name
|
|
Quantity
|
3.53 g
|
Type
|
reactant
|
Smiles
|
O=C1NC(CC1)OC(C)C
|
Name
|
|
Quantity
|
85 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Li+].CCC[CH2-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCCCCC
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(=CC1=CC=CC=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-45 °C
|
Type
|
CUSTOM
|
Details
|
This is agitated for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
operating at -10° to -5° C
|
Type
|
CUSTOM
|
Details
|
while operating at -45° to -40° C
|
Type
|
CUSTOM
|
Details
|
to ambient temperature
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue is chromatographed on silica
|
Type
|
WASH
|
Details
|
eluting with a mixture of ethyl ethyl acetate and hexane (1--1)
|
Type
|
CUSTOM
|
Details
|
The product obtained
|
Type
|
CUSTOM
|
Details
|
is crystallized from ethanol
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(=CC1=CC=CC=C1)S(=O)(=O)N1C(CCC1OC(C)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: CALCULATEDPERCENTYIELD | 40.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |